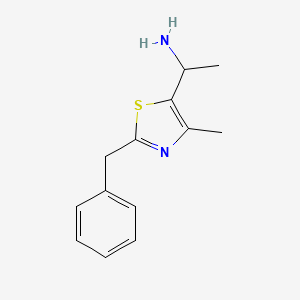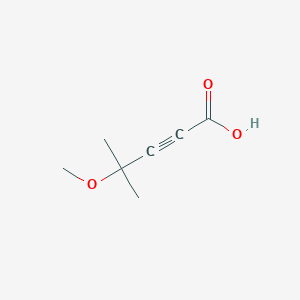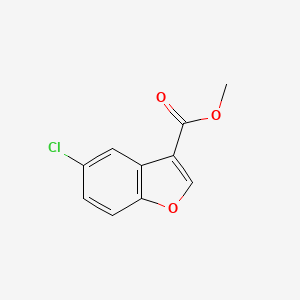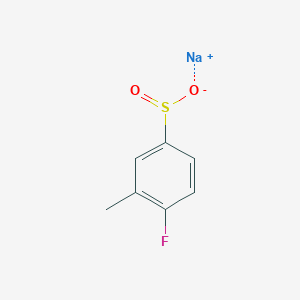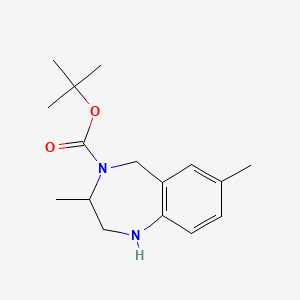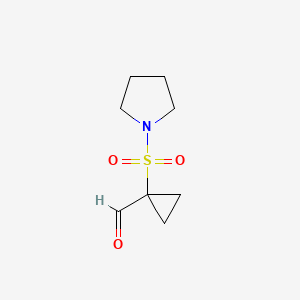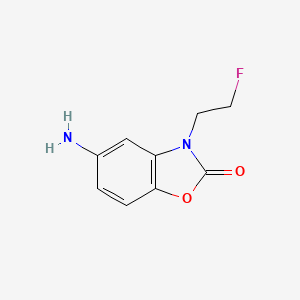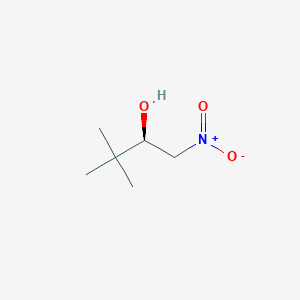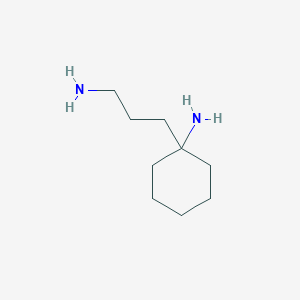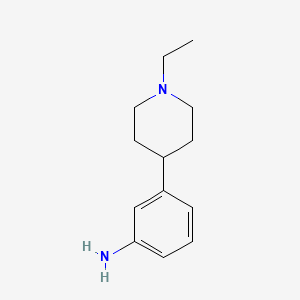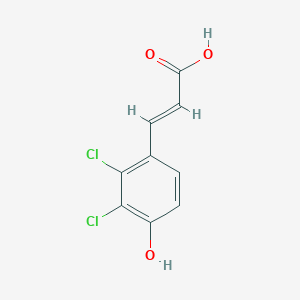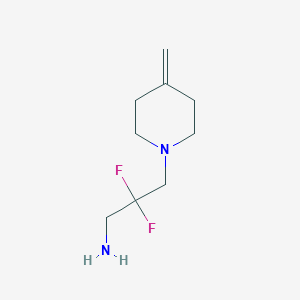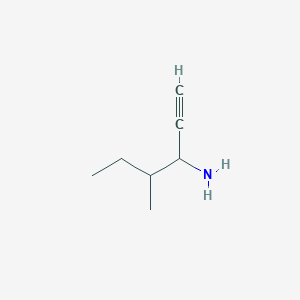
4-Methylhex-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family and contains a triple bond between the first and second carbon atoms, making it an alkyne.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-1-yn-3-amine can be achieved through several methods. One common approach involves the alkylation of propargylamine with 2-bromo-2-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylhex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield saturated amines using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
4-Methylhex-1-yn-3-amine has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Environmental Science: Amine-functionalized materials derived from this compound are used in water treatment technologies for the adsorption of pollutants.
Advanced Materials: The compound is utilized in the development of advanced materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-Methylhex-1-yn-3-amine involves its interaction with molecular targets through its amine and alkyne functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylhex-1-yn-3-amine
- 5-Methylhex-1-yn-3-amine
- Hex-1-yn-3-amine
Uniqueness
4-Methylhex-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the fourth position enhances its reactivity and potential for forming diverse chemical derivatives compared to its analogs.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
4-methylhex-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6(3)7(8)5-2/h2,6-7H,4,8H2,1,3H3 |
InChI Key |
VOCRJRSSMUVEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
